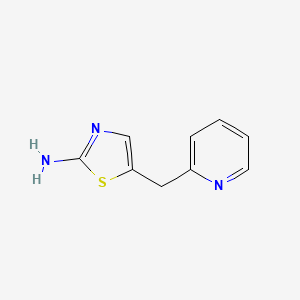

5-(Pyridin-2-ylmethyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3S |

|---|---|

Molecular Weight |

191.26 g/mol |

IUPAC Name |

5-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H9N3S/c10-9-12-6-8(13-9)5-7-3-1-2-4-11-7/h1-4,6H,5H2,(H2,10,12) |

InChI Key |

CYPWYUXFLGIQMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CN=C(S2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of the 5-(Pyridin-2-ylmethyl)thiazol-2-amine Core Scaffold

The construction of the this compound framework relies on established and modified synthetic protocols that allow for the efficient formation of the thiazole (B1198619) ring and the introduction of the requisite pyridine (B92270) moiety.

Cyclization Reactions for Thiazole Ring Formation (e.g., Hantzsch Synthesis and Modified Procedures)

The Hantzsch thiazole synthesis is a cornerstone for the formation of the 2-aminothiazole (B372263) ring system. nih.govresearchgate.netresearchgate.net This method classically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. In the context of synthesizing this compound, the key α-haloketone precursor would be a 1-halo-3-(pyridin-2-yl)propan-2-one. The reaction proceeds via a cyclocondensation mechanism to yield the desired 2-aminothiazole scaffold.

The general reaction is depicted below:

Scheme 1: Hantzsch synthesis of this compound.

While the classical Hantzsch synthesis is robust, various modifications have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation, which has been shown to significantly accelerate the reaction, often leading to higher yields in a fraction of the time compared to conventional heating. researchgate.net Furthermore, catalyst-free syntheses in aqueous media at ambient temperatures have been reported for other 2-aminothiazoles, highlighting the potential for greener synthetic routes. researchgate.net

Introduction and Functionalization of the Pyridine Moiety

The synthesis of the required α-haloketone, 1-halo-3-(pyridin-2-yl)propan-2-one, is a critical step. A plausible synthetic route to this intermediate involves the α-halogenation of 1-(pyridin-2-yl)propan-2-one. The synthesis of this ketone can be achieved through various established methods in organic chemistry.

The introduction of the pyridine moiety can also be envisioned through alternative strategies, such as the reaction of a pre-formed thiazole with a suitable pyridine-containing electrophile, although the Hantzsch synthesis starting from a pyridine-containing building block is generally more direct for this specific substitution pattern.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the Hantzsch synthesis can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and the presence or absence of a catalyst.

For the synthesis of 2-aminothiazole derivatives, a range of solvents have been employed, with ethanol (B145695) being a common choice. The reaction temperature can vary, with some procedures utilizing reflux conditions, while others proceed at room temperature. researchgate.net The use of catalysts, such as silica-supported tungstosilisic acid, has been shown to enhance the efficiency of one-pot multi-component Hantzsch syntheses. nih.gov

Below is a table summarizing various conditions that have been successfully applied to the Hantzsch synthesis of related 2-aminothiazoles, which could be adapted for the synthesis of this compound.

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| None | Ethanol/Water | Room Temp | Not Specified | Good to Excellent | researchgate.net |

| Silica Supported Tungstosilisic Acid | Ethanol/Water | 65 °C or Room Temp (ultrasonic) | 1-2 h | 79-90 | nih.gov |

| None | Methanol | 90 °C (microwave) | 30 min | 95 | researchgate.net |

| None | Ethanol | Reflux | 30 min | Not specified |

Derivatization Strategies for Structural Elaboration and Molecular Complexity Enhancement

Once the this compound core is synthesized, it can be further modified at several positions to generate a library of analogues with diverse physicochemical properties.

Functionalization at the Thiazole Amine Group (N-substitution)

The 2-amino group of the thiazole ring is a versatile handle for derivatization, readily undergoing reactions such as N-acylation and N-alkylation. nih.govnih.govrsc.orgmdpi.com

N-Acylation: The amino group can be acylated using a variety of acylating agents, including acid chlorides and anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine. nih.govresearchgate.net This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. A wide range of acyl groups, from simple aliphatic to complex aromatic and heterocyclic moieties, can be introduced.

N-Alkylation: The introduction of alkyl or arylmethyl groups at the 2-amino position can be achieved through reaction with corresponding alkyl or arylmethyl halides. mdpi.com These reactions are often carried out in the presence of a base to deprotonate the amino group, facilitating nucleophilic attack on the halide.

The table below provides examples of N-acylation and N-alkylation reactions on 2-aminothiazole scaffolds, which are applicable to this compound.

| Reaction Type | Reagent | Base | Solvent | Conditions | Product Type | Reference |

| N-Acylation | Acid Chloride | Triethylamine/Pyridine | THF/Dry Pyridine | 0 °C to RT | N-Acyl-2-aminothiazole | nih.govresearchgate.net |

| N-Alkylation | Alkyl Halide | Base | Not Specified | Not Specified | N-Alkyl-2-aminothiazole | mdpi.com |

| N-Alkylation | Benzyl Halide | Base | Not Specified | Not Specified | N-Benzyl-2-aminothiazole | mdpi.com |

Substitutions and Modifications on the Thiazole Ring System (e.g., C4 and C5 positions)

The thiazole ring itself can be a site for further functionalization, particularly at the C4 and C5 positions.

Substitution at the C4 Position: While the C5 position is occupied by the pyridin-2-ylmethyl group, the C4 position is a potential site for electrophilic substitution, although this can be challenging in 2-aminothiazoles. Halogenation at the C4 position of 2-aminothiazoles is not as common as at the C5 position. However, under specific conditions, it may be possible to introduce substituents at this position.

Substitution at the C5 Position: The C5 position of 2-aminothiazoles is generally more susceptible to electrophilic attack. acs.orgnih.govrsc.org Halogenation, for instance, readily occurs at this position. acs.orgnih.gov While the target molecule already has a substituent at C5, understanding the reactivity of this position is crucial for designing syntheses of related analogues. For example, a Vilsmeier-Haack reaction on 2-aminothiazole derivatives can lead to formylation at the C5 position, introducing a versatile aldehyde group for further transformations. asianpubs.orgresearchgate.net

The following table summarizes some common electrophilic substitution reactions on the 2-aminothiazole ring.

| Reaction Type | Reagent | Position of Substitution | Product Type | Reference |

| Halogenation | Copper(II) Halides | C5 | 5-Halo-2-aminothiazole | nih.govacs.org |

| Vilsmeier-Haack | POCl3/DMF | C5 | 5-Formyl-2-aminothiazole | asianpubs.orgresearchgate.net |

| Nitration | Nitric Acid/Sulfuric Acid | C5 | 5-Nitro-2-aminothiazole | organic-chemistry.orgrsc.org |

Modifications on the Pyridine Ring for Structure-Activity Exploration

The exploration of structure-activity relationships (SAR) by modifying the pyridine ring of pyridine-thiazole scaffolds is a critical strategy in medicinal chemistry to optimize biological activity. Studies have shown that the introduction and positioning of various functional groups on the pyridine moiety can significantly influence the compound's potency and selectivity against different biological targets. nih.gov

The antiproliferative activity of pyridine derivatives is sensitive to the nature and position of substituents. nih.gov For instance, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups has been found to enhance the antiproliferative effects of certain pyridine compounds. nih.gov Research on pyridine-thiazole based hydrazides revealed that the presence of a hydroxyl group at the 4th position and a methoxy group at the 3rd position of an attached phenyl ring drastically enhanced anti-inflammatory activity. nih.govacs.org This suggests that similar substitutions on the pyridine ring itself could modulate activity through electronic and steric effects. A compound featuring a 4-hydroxy-3-methoxyphenyl group demonstrated the highest inhibition among a tested series. nih.gov

Conversely, the introduction of bulky groups or halogen atoms into the structure of pyridine derivatives has been associated with lower antiproliferative activity. nih.gov However, in other contexts, substitutions can be crucial for activity. In a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which are structurally related to the pyridine-thiazole motif, substitutions on an aniline (B41778) ring were found to be important for Cyclin-Dependent Kinase 9 (CDK9) potency. acs.org This highlights that the impact of a given substituent is highly context-dependent, varying with the core scaffold and the biological target.

The SAR analysis of a series of anticonvulsant pyridine-thiazole derivatives indicated that the highest activity might be attributable to a methoxy phenyl group attached to the pyridine ring, reinforcing the significance of such modifications. nih.gov

Table 1: Structure-Activity Relationship of Pyridine-Thiazole Analogs

| Compound Series | Modification | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine-Thiazole Hydrazides | 4-hydroxy-3-methoxy substitution on phenyl ring | Anti-inflammatory | Hydroxyl and methoxy groups drastically enhanced activity. | acs.org, nih.gov |

| Pyridine-Thiazole Analogs | Methoxy phenyl group on pyridine ring | Anticonvulsant | Methoxy group was attributed to the highest activity. | nih.gov |

| General Pyridine Derivatives | Insertion of -OH groups | Antiproliferative | Reduced IC50 values, indicating increased potency. | nih.gov |

| General Pyridine Derivatives | Insertion of halogens or bulky groups | Antiproliferative | Exhibited lower antiproliferative activity. | nih.gov |

Synthesis of Hybrid Scaffolds Incorporating the Pyridine-Thiazole Motif with Other Heterocycles (e.g., Pyrimidine (B1678525), Oxadiazole, Pyrazole, Hydrazides)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to develop novel compounds with potentially enhanced efficacy or a dual mode of action. researchgate.netekb.eg The pyridine-thiazole scaffold has been successfully integrated with various other heterocyclic systems, including pyrimidines, oxadiazoles (B1248032), pyrazoles, and hydrazides.

Pyrimidine Hybrids: The synthesis of pyrimidine-thiazole hybrids has been pursued to develop agents with dual inhibitory activities. For example, a series of pyrimidine/thiazole hybrids were synthesized as selective COX-2/soluble epoxide hydrolase (sEH) dual inhibitors. nih.gov These compounds were designed to possess analgesic and anti-inflammatory effects with reduced cardiotoxicity. nih.gov The synthetic approach often involves the condensation of a thiazole-containing intermediate with a pyrimidine precursor. Another strategy involves reacting a 3-oxo-N-(thiazol-2-yl)butanamide intermediate with active methylene (B1212753) reagents like malononitrile (B47326) in the presence of a base such as piperidine (B6355638) to construct the pyridine or pyrimidine ring system. mdpi.comresearchgate.net

Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring can be incorporated with a thiazole moiety to generate hybrid molecules with potential pharmacological activities. nih.govrsc.org A common synthetic route involves first preparing a thiazole-containing hydrazide. This hydrazide can then be cyclized to form the oxadiazole ring. For instance, a key intermediate, 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide, can be synthesized from the corresponding ester via hydrazinolysis. researchgate.net This hydrazide serves as a versatile precursor for subsequent cyclization into 1,3,4-oxadiazole rings through reactions with reagents like carbon disulfide or various carboxylic acids. acs.orgresearchgate.net

Pyrazole Hybrids: Pyrazole-thiazole hybrids represent a significant class of compounds with a wide array of reported pharmacological activities. researchgate.net The synthesis of these hybrids often utilizes microwave-assisted multicomponent reactions, which offer an efficient and green chemistry approach. researchgate.netresearchgate.net A typical method involves the reaction of a thiazole precursor with a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov For example, a chalcone-like intermediate, (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one, can be reacted with hydrazine hydrate (B1144303) in ethanol to yield a pyrazoline-thiazole-pyridine hybrid. nih.gov The use of different reaction media, such as glacial acetic acid instead of ethanol, can lead to further derivatization, like acetylation of the pyrazoline ring. nih.govmdpi.com

Hydrazide Hybrids: Hydrazide derivatives of the pyridine-thiazole scaffold are not only important final products but also crucial intermediates for synthesizing other heterocyclic hybrids like oxadiazoles and triazoles. nih.govacs.org The synthesis typically starts with the conversion of a pyridine carboxamide to a pyridine carbothioamide, followed by a Hantzsch-type reaction with an α-halo ester to form the thiazole ring. nih.govacs.org The resulting ester is then treated with hydrazine hydrate to yield the desired carbohydrazide. nih.govacs.org These pyridine-thiazole carbohydrazides can be further condensed with various aromatic aldehydes to produce a library of N'-arylmethylidene-carbohydrazide derivatives. nih.govacs.org

Table 2: Synthesis of Pyridine-Thiazole Hybrid Scaffolds

| Hybrid Scaffold | Key Precursor(s) | Reagents/Conditions | Resulting Hybrid | Reference |

|---|---|---|---|---|

| Pyrimidine | 3-Oxo-N-(thiazol-2-yl)butanamide, Malononitrile | Piperidine, Ethanol, Reflux | 6-Hydroxy-2-imino-4-methyl-1-(thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile | mdpi.com, researchgate.net |

| Oxadiazole | 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Carbon disulfide, Acetic anhydride | 1,3,4-Oxadiazole and 1,3,4-Thiadiazole derivatives | researchgate.net |

| Pyrazole | Pyridine-thiazole chalcone, Hydrazine hydrate | Ethanol, Reflux | Pyrazoline-thiazole-pyridine hybrid | nih.gov, mdpi.com |

| Hydrazide | Ethyl-5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate | Hydrazine hydrate | 5-Methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | acs.org, nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for the precise determination of the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for 5-(Pyridin-2-ylmethyl)thiazol-2-amine is not publicly available, analysis of closely related structures, such as substituted N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives, provides valuable insights into the expected molecular geometry and packing. mdpi.com X-ray analysis of these analogous compounds has confirmed the presence of an amidine group (-N=C-NH-), where the endocyclic thiazole (B1198619) nitrogen atom exhibits imine character, and the exocyclic nitrogen atom is of an amine nature. mdpi.com

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Tautomeric Form | Amino form |

| Key Intermolecular Forces | Hydrogen bonding, π-π stacking |

Note: This data is predictive and based on the analysis of structurally similar compounds.

The 2-aminothiazole (B372263) moiety can theoretically exist in two tautomeric forms: the amino form and the imino form. However, extensive studies on 2-aminothiazole and its derivatives have consistently shown that the amino tautomer is the predominant, if not exclusive, form in the solid state. mdpi.com This is further supported by computational studies which indicate greater stability of the amino tautomer. scirp.org The molecular conformation of this compound is expected to be relatively planar, particularly the thiazole and pyridine (B92270) rings, although some rotational freedom exists around the methylene (B1212753) bridge connecting the two heterocyclic systems. The planarity of the aromatic rings is a key factor in facilitating intermolecular interactions.

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular interactions. The presence of the amino group and the nitrogen atoms within the pyridine and thiazole rings makes the molecule a prime candidate for hydrogen bonding. Specifically, N-H···N hydrogen bonds are expected, where the amino group acts as a hydrogen bond donor and the nitrogen atoms of the pyridine or thiazole rings of neighboring molecules act as acceptors. mdpi.com These interactions often lead to the formation of supramolecular assemblies, such as dimers or chains.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. The ¹H and ¹³C NMR spectra of this compound would provide detailed information about the chemical environment of each proton and carbon atom, respectively. Based on data from analogous pyridine-thiazole derivatives, the expected chemical shifts can be predicted. nih.govnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3' | 7.10 - 7.30 | 121.0 - 123.0 |

| Pyridine-H4' | 7.60 - 7.80 | 136.0 - 138.0 |

| Pyridine-H5' | 7.00 - 7.20 | 120.0 - 122.0 |

| Pyridine-H6' | 8.50 - 8.70 | 149.0 - 150.0 |

| Methylene (-CH₂-) | 4.00 - 4.20 | 35.0 - 40.0 |

| Thiazole-H4 | 6.80 - 7.00 | 105.0 - 110.0 |

| Amino (-NH₂) | 5.00 - 7.00 (broad) | - |

| Thiazole-C2 | - | 165.0 - 170.0 |

| Thiazole-C4 | - | 105.0 - 110.0 |

| Thiazole-C5 | - | 140.0 - 145.0 |

| Pyridine-C2' | - | 155.0 - 160.0 |

| Pyridine-C3' | - | 121.0 - 123.0 |

| Pyridine-C4' | - | 136.0 - 138.0 |

| Pyridine-C5' | - | 120.0 - 122.0 |

| Pyridine-C6' | - | 149.0 - 150.0 |

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. For a molecule like this compound, the following 2D NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the pyridine ring (H3' to H4' to H5').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection of the methylene bridge to both the pyridine and thiazole rings by observing correlations from the methylene protons to the carbons of both heterocyclic systems.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-S bonds. Theoretical and experimental studies on 2-aminothiazole and its derivatives provide a basis for the assignment of these vibrational frequencies. mdpi.comscirp.orgamhsr.org

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3400 - 3200 |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic -CH₂-) | 2950 - 2850 |

| C=N stretching (thiazole ring) | 1640 - 1600 |

| C=C stretching (pyridine ring) | 1600 - 1550 |

| N-H bending (amino group) | 1650 - 1580 |

| C-H bending (in-plane) | 1300 - 1000 |

| C-H bending (out-of-plane) | 900 - 675 |

| C-S stretching | 700 - 600 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₉H₉N₃S), the expected exact mass is approximately 191.05 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. nih.gov

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the cleavage of the bonds connecting the methylene bridge to the heterocyclic rings, leading to characteristic fragment ions. A plausible fragmentation pathway could involve the loss of the pyridylmethyl radical or the thiazol-2-amine radical. Further fragmentation of the heterocyclic rings would also be expected. Based on the fragmentation of similar thiazole derivatives, common losses include HCN and CH=C=S. researchgate.net

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion |

| 191 | [M]⁺ (Molecular ion) |

| 92 | [C₅H₄N-CH₂]⁺ (Pyridylmethyl cation) |

| 99 | [C₃H₃N₂S]⁺ (Thiazol-2-amine radical cation) |

| 78 | [C₅H₄N]⁺ (Pyridine radical cation) |

Note: The relative intensities of the fragment ions would depend on their stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

The electronic absorption spectrum of this compound is dictated by the conjugated system formed by the interaction of the pyridine and thiazole rings. The presence of these aromatic systems, along with the auxochromic amino group (-NH2) and the insulating methylene (-CH2-) bridge, results in characteristic absorption bands in the UV-Vis region. The spectrum is expected to be dominated by π → π* (pi to pi star) and n → π* (n to pi star) electronic transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The conjugation between the pyridine and thiazole rings, although interrupted by the methylene linker, can still influence the electronic environment. The lone pair of electrons on the nitrogen atoms (in both rings and the amino group) and the sulfur atom of the thiazole ring can participate in n → π* transitions. These transitions involve the promotion of a non-bonding electron to an antibonding π* orbital and are generally of lower intensity compared to π → π* transitions.

While specific experimental data for this compound is not widely published, analysis of related structures provides insight into its expected absorption profile. For instance, various derivatives of 2-aminothiazole and pyridine-thiazole hybrids exhibit strong absorption in the UV range. A study on a Pyridin-2-ylmethyl-tert-butylamine dimethyl aluminum complex reported a maximum absorption wavelength (λmax) at 380 nm, which is attributed to the electronic structure of the ligand. researchgate.net Thiazole-containing dyes and related heterocyclic compounds are also known to absorb in both the UV and visible regions, with their λmax values being sensitive to substituents and solvent polarity. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Associated Chromophore |

| π → π | ~230-280 | High | Pyridine and Thiazole Rings |

| n → π | ~290-340 | Low to Medium | C=N, Amino Group |

| π → π* (Conjugated) | ~350-400 | Medium to High | Extended Conjugation |

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature, providing a profile of its thermal stability and decomposition characteristics. For this compound, TGA would reveal the temperatures at which the compound begins to degrade and the pattern of its decomposition.

The thermal degradation of this compound would likely occur in multiple stages. The initial weight loss might be attributed to the loss of the amino group or the cleavage of the methylene bridge, which is a structurally weaker point compared to the aromatic rings. Subsequent, more significant weight loss at higher temperatures would correspond to the fragmentation and decomposition of the heterocyclic pyridine and thiazole rings. The thiazole ring, containing both nitrogen and sulfur, may exhibit a complex decomposition pattern involving the cleavage of C-S and C-N bonds.

A hypothetical TGA curve would show a stable region at lower temperatures, followed by one or more distinct steps of mass loss as the temperature increases. The onset temperature of decomposition is a key indicator of the compound's thermal stability. For many organic heterocyclic compounds, significant decomposition begins in the range of 200–400 °C. rsc.org The final residual mass at the end of the analysis would likely be minimal, indicating complete decomposition into volatile products.

Table 2: Predicted Thermal Decomposition Profile for this compound

| Decomposition Stage | Temperature Range (°C) | Predicted Mass Loss (%) | Probable Fragment Lost |

| 1 | 200 - 280 | ~10-20% | Cleavage of methylene bridge and/or loss of amino group |

| 2 | 280 - 450 | ~40-60% | Fragmentation of the pyridine ring |

| 3 | > 450 | ~20-30% | Decomposition of the thiazole ring |

Note: This table presents a hypothetical decomposition profile based on the chemical structure. The actual thermal behavior would need to be confirmed by experimental TGA data.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features within 5-(Pyridin-2-ylmethyl)thiazol-2-amine for Biological Engagement

The biological activity of the this compound scaffold is intrinsically linked to its distinct chemical architecture. This hybrid structure presents several key pharmacophoric features that are essential for interaction with biological targets. These features include a hydrogen bond donor, a hydrogen bond acceptor, and aromatic regions capable of various non-covalent interactions.

The core pharmacophore can be deconstructed into three primary components:

The Pyridine (B92270) Ring: This nitrogen-containing aromatic ring often acts as a hydrogen bond acceptor. Its ability to participate in π-π stacking and other hydrophobic interactions is crucial for anchoring the molecule within the binding sites of target proteins. The position of the nitrogen atom within the ring is a critical determinant of the molecule's spatial and electronic properties, influencing its binding orientation. nih.gov

The Methylene (B1212753) Bridge: The flexible -CH₂- linker connecting the pyridine and thiazole (B1198619) rings allows for conformational adaptability. This flexibility enables the two ring systems to adopt an optimal orientation for binding to a specific biological target, which is a crucial factor in achieving high-affinity interactions.

Together, these elements form a pharmacophoric pattern that facilitates a multi-point interaction with enzymes or receptors, underpinning the diverse biological activities reported for this class of compounds. acs.org

Impact of Substituent Variation on Biological Activity and Selectivity

Systematic modifications to the this compound scaffold have demonstrated that even minor structural changes can profoundly influence biological activity and target selectivity. SAR studies have primarily focused on substitutions on the aromatic rings and modifications to the exocyclic amine group.

Effects of Aromatic and Heterocyclic Substitutions on Potency

Alterations to the pyridine and thiazole rings, including the introduction of various substituents or the replacement of the pyridine ring with other aromatic or heterocyclic systems, have been shown to modulate potency. For instance, in related pyrazolo[1,5-a]pyrimidin-7-amines containing the N-(pyridin-2-ylmethyl)amine moiety, the introduction of a 4-fluorophenyl group at the 3-position was found to be highly effective for anti-mycobacterial activity. mdpi.com This suggests that electron-withdrawing groups on connected aryl rings can enhance potency.

In studies of similar thiazole-containing compounds, the presence of specific substituents has been linked to increased efficacy. For example, a methoxy (B1213986) group on an associated phenyl ring was found to enhance anticancer activity against certain cell lines. mdpi.com Conversely, replacing the pyridine ring with a simple phenyl group in some thiadiazole analogues led to a complete loss of activity, highlighting the importance of the pyridine nitrogen for biological engagement. nih.gov

| Scaffold Type | Substitution/Modification | Effect on Activity | Source |

|---|---|---|---|

| 5-(Pyridinyl)-1,3,4-thiadiazol-2-amine | Change from 4-pyridinyl to phenyl | Loss of activity | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Addition of a 3-(4-fluoro)phenyl group | Enhanced anti-mycobacterial activity | mdpi.com |

| Quinolone-Thiazole Hybrids | Presence of a methoxy (OCH₃) group | Increased efficacy against lung cancer cell line | mdpi.com |

| Pyridine-Substituted Thiazoles | Presence of an electronegative Cl group | Considered essential for antiproliferative activity | mdpi.com |

Influence of Modifications to the Amine Moiety

The 2-amino group is a critical site for modification, as substitutions at this position directly influence the molecule's hydrogen-bonding capacity and steric profile. In a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share a similar structural alert, modifications to an amino group on the thiazole ring were explored extensively. acs.org

It was discovered that monosubstitution with a cyclopentyl group yielded the optimal combination of enzymatic and cellular potencies. acs.org This indicates a specific size and conformational requirement for the substituent. Replacing the cyclopentyl group with either a bulkier and more rigid aromatic phenyl group or a smaller, more flexible isopropyl group led to a moderate reduction in both inhibitory activity and antiproliferative effects. acs.org This demonstrates the existence of a well-defined binding pocket where the substituent on the amine is accommodated. Furthermore, derivatization of the amine group, such as through acetylation, is a common strategy to modulate the compound's physicochemical properties and biological interactions. mdpi.com

| Amine Substituent | Relative Size/Flexibility | Observed Biological Activity | Source |

|---|---|---|---|

| Cyclopentyl | Optimal | Highest enzymatic and cellular potency | acs.org |

| Phenyl | Bulky, rigid | Moderate reduction in potency | acs.org |

| Isopropyl | Small, flexible | Slight decrease in potency | acs.org |

Positional Isomerism and Stereochemical Considerations in SAR

Positional isomerism plays a crucial role in the SAR of the this compound scaffold. The relative positions of substituents and even the nitrogen atom in the pyridine ring can dramatically alter the molecule's three-dimensional shape and electronic distribution, leading to significant differences in biological activity.

A compelling example is found in a study of 5-(pyridinyl)-1,3,4-thiadiazol-2-amine derivatives, where the position of the nitrogen atom in the pyridine ring was varied. nih.gov The 4-pyridinyl and 3-pyridinyl isomers were found to have comparable, potent activity as Bloom Helicase inhibitors. nih.gov However, the 2-pyridinyl isomer was completely inactive. nih.gov This finding underscores the stringent geometric requirements for binding to the target, where the location of the hydrogen bond-accepting nitrogen atom dictates whether a productive interaction can occur.

Similarly, the substitution pattern on the thiazole ring is critical. In one study, a 4-substituted thiazole derivative maintained some biological activity, whereas the corresponding 5-substituted thiazole was inactive, despite the latter being more structurally analogous to the original hit compound. nih.gov These examples highlight that both regio- and structural isomerism are key factors to consider in the design of analogues. While the current literature on this specific scaffold does not extensively detail stereochemical considerations, it is an important area for future investigation, as chiral centers could be introduced through substitution, potentially leading to enantiomers with differing biological activities and potencies.

Computational Chemistry and Molecular Modeling Investigations

Molecular Dynamics (MD) Simulations for Dynamic Receptor-Ligand Complex Behavior

Conformational Stability and Flexibility of the Compound within Binding Pockets

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation that is complementary to the binding site of its target protein. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in exploring the conformational landscape of 5-(Pyridin-2-ylmethyl)thiazol-2-amine within a protein's active site.

Molecular docking studies can predict the preferred binding orientation of the compound and provide a static snapshot of the key interactions. For structurally related thiazole-pyridine hybrids, docking simulations have revealed the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex. For instance, in studies of similar compounds, the thiazole (B1198619) ring often participates in hydrophobic interactions, while the pyridine (B92270) nitrogen and the amine group can act as hydrogen bond acceptors and donors, respectively, with key amino acid residues in the binding pocket.

Molecular dynamics simulations offer a more dynamic and realistic representation of the conformational flexibility of this compound within a binding pocket. These simulations, which model the movement of atoms over time, can reveal how the compound adapts its conformation to optimize its interactions with the protein. The flexibility of the methylene (B1212753) linker between the pyridine and thiazole rings is a critical determinant of its ability to adopt various conformations. This flexibility allows the pyridinyl and thiazolyl moieties to orient themselves optimally within the sub-pockets of the active site, thereby maximizing binding affinity.

A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives highlighted the importance of such flexibility for binding to cyclin-dependent kinases (CDKs). MD simulations showed that the ligand remains stably bound within the active site, with the root-mean-square deviation (RMSD) of the ligand's heavy atoms remaining low throughout the simulation, indicating conformational stability in the bound state. The simulations also revealed that certain torsional angles within the molecule exhibit greater flexibility, allowing it to accommodate subtle movements of the protein.

Table 1: Representative Torsional Angles and Their Flexibility in Thiazole-Pyridine Scaffolds

| Torsional Angle | Description | Observed Flexibility (MD Simulations) |

| N(pyridine)-C-C-C(thiazole) | Rotation around the methylene linker | High |

| C(thiazole)-C-N-H(amine) | Rotation of the amine group | Moderate |

| C(pyridine)-C-N-H | Rotation of the pyridine ring | Low to Moderate |

This table is a generalized representation based on studies of similar compounds and illustrates the expected flexibility of key rotatable bonds in this compound.

Solvent Effects on Ligand-Target Interactions

The surrounding solvent environment plays a crucial role in modulating the strength and nature of ligand-target interactions. Water, being the primary solvent in biological systems, can significantly influence binding affinity by forming hydrogen bonds with both the ligand and the protein, and through the hydrophobic effect.

Computational methods, particularly MD simulations with explicit solvent models, are employed to investigate these effects. The presence of water molecules in the binding site can either mediate interactions between the ligand and the protein or be displaced upon ligand binding. The desolvation of the ligand and the binding site is an important thermodynamic consideration. For a molecule like this compound, which possesses both polar (amine and pyridine nitrogen) and non-polar (aromatic rings) regions, the interplay of solvation and desolvation is complex.

Theoretical studies on the solvatochromic behavior of related heterocyclic compounds have shown that the polarity of the solvent can influence the electronic distribution within the molecule, which in turn can affect its interaction with the target. While specific studies on the solvent effects on the ligand-target interactions of this compound are not extensively documented, general principles can be inferred. The energetic penalty of desolvating the polar amine and pyridine groups must be compensated by strong, specific interactions within the binding pocket, such as hydrogen bonds. Conversely, the non-polar thiazole and pyridine rings are likely to favor binding to hydrophobic pockets, driven by the entropy gain from the release of ordered water molecules.

A theoretical investigation on a related N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl) derivative demonstrated that the dipole moment of the molecule, a key factor in intermolecular interactions, is sensitive to the solvent environment, with higher polarity solvents inducing a larger dipole moment. This suggests that the electrostatic component of the binding interaction for this compound could be significantly influenced by the local dielectric constant of the binding site.

In Silico Screening and Virtual Library Design for Novel Analogues

The scaffold of this compound represents a promising starting point for the design of novel bioactive compounds. In silico screening and virtual library design are powerful computational strategies to explore the chemical space around this core structure and identify analogues with improved properties.

Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This can be done through either ligand-based or structure-based approaches. In a ligand-based approach, a known active molecule like this compound is used as a template to search for structurally similar compounds. In a structure-based approach, a library of compounds is docked into the three-dimensional structure of the target protein, and the binding energies are calculated to rank the potential hits.

The design of virtual libraries of analogues of this compound allows for a systematic exploration of the structure-activity relationship (SAR). By modifying different parts of the molecule, such as the substituents on the pyridine or thiazole rings, it is possible to probe the steric and electronic requirements of the binding site. For example, a virtual library could be designed by introducing various functional groups at different positions of the pyridine and thiazole rings to investigate their impact on binding affinity and selectivity.

Several studies have highlighted the utility of the thiazole-pyridine scaffold in the design of inhibitors for various targets. For instance, the design of novel thiazole derivatives incorporating a pyridine moiety has been explored for antimicrobial agents, with molecular docking used to predict their binding modes and guide the synthesis of the most promising candidates. These studies often involve the creation of a virtual library of compounds that are then filtered based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and docking scores.

Table 2: Example of a Virtual Library Design Strategy for this compound Analogues

| Modification Site | R-Group Variations | Rationale |

| Pyridine Ring (positions 3, 4, 5, 6) | -H, -CH3, -Cl, -F, -OCH3, -NO2 | To probe steric and electronic effects on binding. |

| Thiazole Ring (position 4) | -H, -CH3, -Phenyl, -Halogens | To explore interactions in the corresponding sub-pocket. |

| Amine Group | -NH2, -NHCH3, -N(CH3)2 | To modulate hydrogen bonding capacity and basicity. |

| Methylene Linker | -(CH2)n- (n=1, 2, 3), -C=O- | To alter the flexibility and geometry of the molecule. |

This table provides a conceptual framework for the design of a virtual library based on the this compound scaffold.

Through these computational approaches, it is possible to rationally design and prioritize novel analogues of this compound for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Biological Activity and Mechanistic Investigations in Vitro and Pre Clinical Studies

Anticancer Activity of 5-(Pyridin-2-ylmethyl)thiazol-2-amine and its Derivatives

Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents. Their activity is largely attributed to the inhibition of key enzymes involved in cell cycle progression and signal transduction, leading to reduced cell proliferation and the induction of programmed cell death.

Inhibition Profiles of Specific Protein Kinases (e.g., ROCK, CDK4/6, CDK9, Mnk2, VEGFR-2, CK2)

The anticancer effects of these compounds are frequently linked to their ability to inhibit specific protein kinases. A novel series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed and synthesized as Rho-associated kinase (ROCK) inhibitors. The most potent of these, compound 4v , demonstrated a half-maximal inhibitory concentration (IC50) of 20 nM against ROCK II.

Furthermore, derivatives based on the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle. nih.govacs.org For instance, compound 78 , a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative, exhibited exceptional potency with inhibition constants (Ki) of 1 nM and 34 nM for CDK4 and CDK6, respectively. acs.org This class of compounds also showed high selectivity for CDK4/6 over other cyclin-dependent kinases like CDK1, CDK2, CDK7, and CDK9. acs.org Other research has highlighted different thiazole-pyrimidine derivatives as potent CDK9 inhibitors. nih.gov

In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, optimization of 3-((2-(pyridin-2-ylamino) thiazol-5-ylmethyl)—amino) benzamides led to the discovery of potent and selective inhibitors. nih.gov Additionally, certain azolo[1,5-a]pyrimidines, which are structurally related, have been shown to inhibit Casein Kinase 2 (CK2), a protein kinase involved in cell growth and proliferation. nih.gov

Table 1: Inhibition of Specific Protein Kinases by Thiazole (B1198619) Derivatives

| Derivative Class | Target Kinase(s) | Key Compound | Potency (IC50 / Ki) |

|---|---|---|---|

| 4-Aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 4v | IC50 = 20 nM |

| 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4 / CDK6 | 78 | Ki = 1 nM / 34 nM |

| Thiazole-pyrimidine derivatives | CDK9 | Not specified | - |

| 3-((2-(Pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides | VEGFR-2 | 85 (BMS-645737) | IC50 < 10 nM |

| Azolo[1,5-a]pyrimidines | CK2 | 5f, 5h, 5k | IC50 = 2.1-3.6 µM |

Cellular Antiproliferative Effects and Induction of Apoptosis in Cancer Cell Lines

The kinase-inhibitory activity of these compounds translates into significant antiproliferative effects across a variety of human cancer cell lines. The CDK4/6 inhibitor, compound 78 , was a highly effective antiproliferative agent, showing a GI50 (concentration for 50% inhibition of cell proliferation) value of 23 nM against the MV4-11 leukemia cell line. acs.org Other derivatives in this series also demonstrated potent growth inhibition in a panel of cancer cell lines, including those from leukemia, breast, colon, ovary, pancreas, and prostate cancers. nih.gov

The mechanism of this antiproliferative action involves halting the cell cycle. Treatment with compound 78 led to an accumulation of MV4-11 cells in the G1 phase of the cell cycle, consistent with CDK4/6 inhibition. acs.org Furthermore, studies on related thiazolo[5,4-d]pyrimidine (B3050601) derivatives have shown that they can induce apoptosis, or programmed cell death. mdpi.com For example, one such derivative induced apoptosis in A549 lung cancer cells, as evidenced by an increase in the sub-G1 cell population, while another derivative induced apoptosis in HL-60 leukemia cells, which was confirmed by the cleavage of PARP-1 and inhibition of procaspase-3.

Novel pyridine-thiazole hybrids have also been screened for their cytotoxic action. One compound, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, showed an IC50 of 0.57 µM in HL-60 leukemia cells while having minimal effect on normal human cell lines, indicating a selective anticancer potential. nih.gov

Table 2: Antiproliferative Activity of Thiazole Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Potency (GI50 / IC50) | Observed Effect |

|---|---|---|---|

| Compound 78 (CDK4/6 inhibitor) | MV4-11 (Leukemia) | GI50 = 23 nM | G1 cell cycle arrest |

| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A549 (Lung), A431 (Epidermal), T98G (Glioblastoma) | IC50 = 1.4 - 7.1 µM | Induction of apoptosis |

| Morpholine substituted thiazolo[5,4-d]pyrimidine | HL-60 (Leukemia) | IC50 = 8 µM | Induction of apoptosis |

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | IC50 = 0.57 µM | Cytotoxicity |

Modulation of Cellular Pathways (e.g., NF-κB, eIF4E phosphorylation, glucose uptake, ROS generation)

The biological activity of this compound derivatives extends to the modulation of crucial cellular pathways that support cancer cell growth and survival.

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and proliferation and is often dysregulated in cancer. nih.gov While direct modulation of this pathway by this compound was not detailed in the reviewed literature, the anti-inflammatory properties of related pyridine-thiazole hybrids suggest a potential interaction with inflammatory pathways like NF-κB. acs.org

eIF4E Phosphorylation: The phosphorylation of eukaryotic initiation factor 4E (eIF4E) is a critical step in the regulation of protein synthesis and is often elevated in cancer. This process can be influenced by kinase signaling cascades. nih.gov Given that derivatives of the core scaffold inhibit upstream kinases, it is plausible they could indirectly affect eIF4E phosphorylation, although direct evidence is not yet established.

Glucose Uptake: Some aminothiazole derivatives have been shown to act as energy restriction mimetic agents by inhibiting glucose uptake in cancer cells. nih.gov For example, a series of pyridinyl-benzothiazole derivatives were evaluated for their yeast glucose uptake activity, with several compounds demonstrating potent activity, suggesting a potential mechanism for inducing an energy-deprived state in cells. researchgate.neteurekaselect.com

ROS Generation: Certain aminothiazole derivatives coupled with a coumarin (B35378) scaffold have been found to induce cancer cell death by generating reactive oxygen species (ROS). nih.gov This increase in ROS, coupled with an observed decrease in the NADPH/NADP ratio, suggests that these compounds can induce a state of oxidative stress, contributing to their cytotoxic effects. nih.govmdpi.com

Antimicrobial Activity

In addition to anticancer properties, the thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown efficacy against a spectrum of bacteria. Studies on related pyridine-thiazole hydrazides revealed antimicrobial activity, with some compounds showing low minimum inhibitory concentration (MIC) values. acs.org Similarly, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were screened, with some molecules proving more potent than reference drugs against pathogenic strains. researchgate.net The antibacterial action was noted to be more pronounced against Gram-positive bacteria. researchgate.net For instance, one derivative displayed a significant growth inhibitory effect with an MIC of 31.25 µg/mL against Gram-positive bacterial strains. researchgate.net Other research has also confirmed that various thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Antibacterial Activity of Thiazole Derivatives

| Derivative Class | Bacterial Strains | Potency (MIC) |

|---|---|---|

| Pyridine-thiazole hydrazides | S. aureus, B. subtilis, E. coli, P. aeruginosa | 31.25 - 125 µg/mL |

| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine | Gram-positive strains | MIC = 31.25 µg/mL |

Antifungal Efficacy Against Specific Fungal Pathogens

The antifungal potential of this chemical family has also been explored. The aforementioned N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were also tested against fungal strains. One compound, in particular, showed a potent growth inhibitory effect against Candida strains with an MIC value of 7.81 µg/mL. researchgate.net Other studies have synthesized pyridine-thiazole hybrids that demonstrated encouraging antifungal potential, with some showing efficacy equal to or better than standard agents. jchr.org The mechanism is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. jchr.org

Table 4: Antifungal Activity of Thiazole Derivatives

| Derivative Class | Fungal Strains | Potency (MIC) |

|---|---|---|

| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine | Candida strains | MIC = 7.81 µg/mL |

| Pyridine-4-Thiazolidinone Hybrids | Various fungi | Encouraging MIC values |

Anti-inflammatory Activity and Associated Molecular Mechanisms

Several studies have investigated the anti-inflammatory potential of pyridine- and thiazole-based compounds. A common in vitro method to assess this activity is the inhibition of protein denaturation assay, which uses bovine serum albumin. researchgate.netacs.orgnih.gov Protein denaturation is implicated in the inflammatory process, and the ability of a compound to prevent it suggests potential anti-inflammatory effects. nih.gov

A new class of compounds linking pyridine (B92270) and thiazole moieties with a hydrazide group was evaluated using this method, showing promising results. researchgate.netnih.gov The inhibitory concentration (IC50) values for these compounds were found to be in the range of 46.29–100.60 μg/mL, indicating varying levels of potency based on their specific chemical substitutions. acs.orgnih.gov For example, a derivative containing a 4-hydroxy-3-methoxyphenyl group exhibited the highest inhibition, while a compound with a 4-benzyloxyphenyl group showed the lowest. acs.org This demonstrates that specific structural features significantly influence the anti-inflammatory activity.

In silico molecular docking studies have been employed to explore the molecular mechanisms underlying this activity. researchgate.net These computational analyses suggest that the anti-inflammatory action of these pyridine-thiazole hydrazides may be due to the inhibition of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

| Compound | Substituent Group | IC50 (μg/mL) |

|---|---|---|

| 5g | 4-Benzyloxyphenyl | >100 |

| 5i | 4-Hydroxyphenyl | 50.11 ± 0.98 |

| 5j | 3-Hydroxy-4-methoxyphenyl | 48.20 ± 1.04 |

| 5k | 3-Ethoxyphenyl | 47.16 ± 0.96 |

| 5l | 4-Hydroxy-3-methoxyphenyl | 46.29 ± 1.12 |

| Diclofenac Sodium (Standard) | - | 15.24 ± 0.54 |

Antioxidant Potential and Free Radical Scavenging Capabilities

The antioxidant properties of pyridine-thiazole derivatives have been evaluated through various in vitro assays that measure their ability to scavenge free radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) tests. nih.gov

In a study on 3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones, which are structurally similar to the target compound, significant radical scavenging activity was observed. nih.gov One particular derivative, thiazinanone 5a, demonstrated the best performance in both DPPH and ABTS assays. nih.gov This compound also showed efficacy in biological systems by reducing lipid peroxidation and increasing total thiol groups in rat cerebral cortex and liver samples. nih.gov

Other studies on phenolic thiazoles and thiazolo[4,5-b]pyridine (B1357651) derivatives have also confirmed their antioxidant potential. nih.govpensoft.net The DPPH radical scavenging assay, which involves the transfer of a hydrogen atom from the antioxidant to the DPPH radical, is a standard method for this evaluation. nih.gov Certain phenolic thiazoles exhibited remarkable capacity to scavenge the DPPH radical, highlighting the potential of this chemical class as a starting point for the discovery of new radical scavengers. nih.govnih.gov

| Compound | DPPH Radical Scavenging (% Inhibition at 100 µM) |

|---|---|

| 5a | 94.5 ± 0.2 |

| 5b | 93.9 ± 0.1 |

| 7a | 94.1 ± 0.3 |

| 7b | 94.3 ± 0.1 |

| 8a | 94.2 ± 0.2 |

| 8b | 94.0 ± 0.2 |

| Ascorbic Acid (Standard) | 95.6 ± 0.1 |

| Trolox (Standard) | 95.1 ± 0.1 |

Other Investigated Biological Activities (e.g., Antiviral, Antitrypanosomal)

Beyond antimicrobial, anti-inflammatory, and antioxidant effects, the versatile pyridine-thiazole scaffold has been explored for other significant biological activities, notably as antiviral and antitrypanosomal agents.

Antitrypanosomal Activity: Several series of pyridine-thiazole and related compounds have been synthesized and evaluated for their activity against trypanosomatid parasites, which are responsible for diseases like Chagas disease and Human African Trypanosomiasis (sleeping sickness). indexcopernicus.comnih.govnih.gov In vitro screening of non-condensed pyridine-thiazolidinones against Trypanosoma brucei gambiense identified derivatives with promising activity for further optimization. indexcopernicus.com Another study on 5-nitro-2-aminothiazole-based compounds found that all tested derivatives were active or moderately active against Trypanosoma cruzi and Trypanosoma brucei brucei. nih.govnih.gov Interestingly, these compounds were not activated by the type I nitroreductase (NTR), an enzyme often involved in the mechanism of other antitrypanosomal drugs, suggesting a different mode of action. nih.govnih.gov

Antiviral Activity: The pyridine and thiazole heterocycles are considered "privileged" structures in medicinal chemistry and have been incorporated into molecules with a broad spectrum of antiviral properties. nih.govnih.gov Derivatives have been investigated for activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and dengue virus. nih.govresearchgate.net For example, a series of novel isatin (B1672199) derivatives incorporating a methylthiazole element displayed prominent antiviral activities as potential HIV reverse transcriptase inhibitors. mdpi.com The ongoing search for new antiviral candidates is critical, and heterocyclic compounds containing pyridine and thiazole rings continue to be an important area of research. nih.gov

| Activity | Target Organism/Virus | Key Findings | Reference |

|---|---|---|---|

| Antitrypanosomal | Trypanosoma brucei gambiense | Identified highly active furan-pyridine-thiazoline derivative with trypanocidal effect. | indexcopernicus.com |

| Antitrypanosomal | Trypanosoma cruzi, Trypanosoma brucei brucei | 5-nitro-2-aminothiazole derivatives showed moderate to high activity. | nih.govnih.gov |

| Antiviral | Bovine Viral Diarrhea Virus (BVDV) | A thiazole derivative was identified as a selective inhibitor of BVDV replication. | nih.gov |

| Antiviral | Influenza H1N1, HSV-1, COX-B3 | Isatin-thiazole derivatives showed potent inhibitory activity. | mdpi.com |

Biological Target Identification and Validation Methodologies

The identification and validation of the biological activities of this compound and its analogs rely on a suite of established in vitro assays. These methodologies range from broad phenotypic screens to specific enzyme-based tests.

Enzyme-based assays provide more specific information about the molecular target of a compound. For example, the anti-inflammatory potential of pyridine-thiazole derivatives has been linked to COX inhibition through in silico docking, and their activity is initially screened using the bovine serum albumin denaturation assay. researchgate.netacs.org Similarly, the potential of related compounds as phosphodiesterase-5 (PDE5) inhibitors has been evaluated through specific in vitro PDE5 inhibitory activity assays. researchgate.netmdpi.com The inhibitory effects on other enzymes, such as lipoxygenase and prolyl oligopeptidase, have also been investigated for different thiazole derivatives, demonstrating the broad applicability of these targeted assays. semanticscholar.orgnih.gov For antioxidant studies, chemical-based assays like the DPPH and ABTS radical scavenging tests are standard procedures. nih.gov

Future Research Directions and Translational Perspectives

The unique hybrid structure of 5-(Pyridin-2-ylmethyl)thiazol-2-amine, which combines the pharmacologically significant pyridine (B92270) and thiazole (B1198619) rings, positions it as a valuable scaffold in medicinal chemistry and materials science. The following sections outline promising avenues for future research and development, focusing on leveraging this scaffold for novel therapeutic and technological applications.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 5-(Pyridin-2-ylmethyl)thiazol-2-amine, and how are intermediates characterized?

A1: Synthesis typically involves coupling pyridine-2-carbaldehyde derivatives with thioamides or thioureas under acidic or oxidative conditions. For example:

- Step 1: React pyridine-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .

- Step 2: Cyclize the intermediate using phosphoryl chloride (POCl₃) or iodine to form the thiazole ring .

Characterization: - IR spectroscopy confirms C=S and C-N stretching (1650–1550 cm⁻¹).

- ¹H/¹³C NMR identifies pyridylmethyl protons (δ 3.8–4.2 ppm) and thiazole ring carbons (δ 120–150 ppm) .

- Mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 218) .

Advanced Synthesis Optimization

Q. Q2: How can computational methods (e.g., DFT) improve reaction yields for thiazole ring formation?

A2: Density Functional Theory (DFT) calculations (e.g., B3LYP functional ) predict transition states and activation energies for cyclization steps. For example:

- Key parameters: Electron density at sulfur atoms and charge distribution on pyridylmethyl groups influence ring closure efficiency .

- Optimization: Adjust solvent polarity (e.g., DMF vs. THF) and temperature based on computed Gibbs free energy profiles .

Experimental validation: Compare DFT-predicted yields (e.g., 75–85%) with empirical results to refine conditions .

Basic Biological Activity Screening

Q. Q3: What biological activities are reported for this compound derivatives?

A3:

- Antimicrobial: MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anticancer: IC₅₀ of 12–25 µM in MCF-7 breast cancer cells due to thiazole-mediated apoptosis .

Methods: - In vitro assays: Broth microdilution (antimicrobial) and MTT (cytotoxicity) .

- Control compounds: Compare with standard drugs (e.g., ciprofloxacin, doxorubicin) .

Advanced Mechanistic Studies

Q. Q4: How does the pyridylmethyl substituent influence target binding in antimicrobial applications?

A4:

- Molecular docking (e.g., AutoDock Vina) shows the pyridyl group forms π-π stacking with bacterial DNA gyrase (PDB: 1KZN) .

- SAR findings: Methylation at the pyridine N-atom increases lipophilicity (logP +0.5), enhancing membrane penetration .

Experimental validation: Mutagenesis studies on gyrase residues (e.g., Arg121) confirm binding disruption when substituents are modified .

Data Contradiction Analysis

Q. Q5: How to resolve discrepancies in reported anticancer IC₅₀ values across studies?

A5: Potential sources of variation:

- Cell line heterogeneity: MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) differ in drug uptake .

- Assay conditions: Serum-free media may exaggerate cytotoxicity by 20–30% compared to serum-containing protocols .

Mitigation: Standardize protocols (e.g., CLSI guidelines) and report Hill coefficients for dose-response curves .

Advanced Structural Characterization

Q. Q6: What crystallographic challenges arise in resolving this compound derivatives?

A6:

- Disorder: Pyridylmethyl groups often exhibit rotational disorder, requiring anisotropic refinement (e.g., SHELXL ).

- Hydrogen bonding: N—H···N interactions between thiazole amines and pyridine nitrogens form 2D networks, complicating unit cell determination .

Solution: Use synchrotron radiation (λ = 0.7 Å) and twin refinement for high-Z crystals .

Structure-Property Relationships

Q. Q7: How do substituents on the pyridine ring affect electronic properties?

A7:

| Substituent | Effect on λₘₐₓ (nm) | HOMO-LUMO Gap (eV) |

|---|---|---|

| -NO₂ | Red shift (+15 nm) | 3.2 → 2.8 |

| -OCH₃ | Blue shift (-10 nm) | 3.2 → 3.5 |

| Method: Time-dependent DFT (TD-DFT) with CAM-B3LYP functional . |

Stability and Degradation

Q. Q8: What degradation products form under acidic conditions, and how are they monitored?

A8:

- Pathway: Acid hydrolysis cleaves the thiazole ring, yielding pyridine-2-carbaldehyde and thiourea derivatives .

- Analysis: HPLC-PDA (λ = 254 nm) with C18 columns detects degradation products at RRT 0.3–0.5 .

Stabilization: Store at pH 6–8 under inert gas (N₂) to suppress hydrolysis .

Methodological Recommendations

Q. Q9: What in silico tools are recommended for predicting ADMET properties?

A9:

- ADMET Predictor®: Estimates BBB permeability (logBB > 0.3) and CYP3A4 inhibition risk .

- SwissADME: Validates bioavailability scores (>0.55) and PAINS alerts .

Limitation: Predictions may underestimate renal clearance for zwitterionic derivatives .

Advanced Experimental Design

Q. Q10: How to design a SAR study for optimizing anticancer activity?

A10:

Core modifications: Introduce halogens (Cl, F) at thiazole C5 to enhance DNA intercalation .

Side-chain variations: Replace pyridylmethyl with benzyl groups to test hydrophobic interactions .

Control experiments: Use isosteric scaffolds (e.g., oxadiazoles) to isolate electronic effects .

Validation: Combine in vitro cytotoxicity with transcriptomics (RNA-seq) to identify pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.